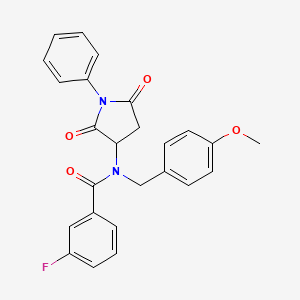![molecular formula C11H13NO3 B5128982 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
Mecanismo De Acción
The mechanism of action of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. For example, 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, which is a component of the cell wall in fungi.
Biochemical and Physiological Effects:
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one inhibits the growth of various bacterial and fungal species. It has also been shown to have antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one in lab experiments is its low toxicity. It has been shown to be relatively safe for use in vitro and in vivo studies. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. One area of research is the development of new synthetic methods for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one to better understand how it works. Finally, there is potential for the development of new applications for 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one in fields such as medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis method of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one involves the reaction of 2-methylphenol with formaldehyde and ethylene oxide in the presence of an acid catalyst. The resulting product is then treated with phosgene to form 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. This process yields a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
In agriculture, 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties against various pests such as aphids and spider mites.
In materials science, 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one has been studied for its potential use as a polymerization catalyst. It has been shown to be an effective catalyst for the polymerization of lactide, which is used in the production of biodegradable plastics.
Propiedades
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-4-2-3-5-10(8)14-7-9-6-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGAMQHXKHZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylphenoxy)methyl]-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)




![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)

![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)

